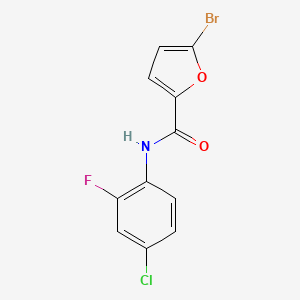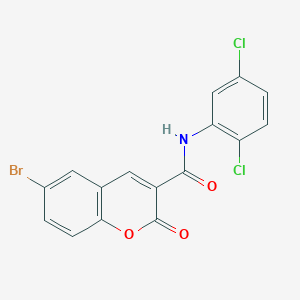![molecular formula C20H17N3OS B5785915 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPT0B392 and has been studied extensively for its biological and pharmacological properties.
科学的研究の応用
MPT0B392 has been studied extensively for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that MPT0B392 has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models. In addition, MPT0B392 has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
作用機序
The mechanism of action of MPT0B392 is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to activate certain pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPT0B392 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. It has also been shown to have low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
One of the main advantages of using MPT0B392 in lab experiments is its potential to induce apoptosis in cancer cells and reduce inflammation. It also has low toxicity and is well-tolerated in animal models. However, one of the limitations of using MPT0B392 is the complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of MPT0B392, including further research on its mechanism of action and potential applications in cancer research, inflammation, and neurodegenerative diseases. Studies could also focus on optimizing the synthesis process to make it more efficient and cost-effective. In addition, further studies could investigate the potential use of MPT0B392 in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, MPT0B392 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process is complex, but it has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.
合成法
The synthesis of MPT0B392 involves several steps, including the reaction of 3-methyl-2-pyridinylamine with carbon disulfide to form 3-methyl-2-pyridinylamino carbonothioyl sulfide. This compound is then reacted with 4-biphenylcarboxylic acid to form MPT0B392. The synthesis process is complex and requires expertise in organic chemistry.
特性
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-6-5-13-21-18(14)22-20(25)23-19(24)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHEYFKDAXFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)




